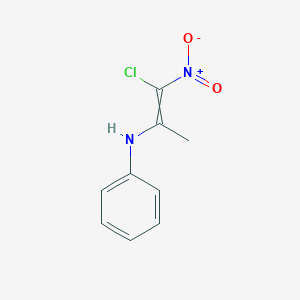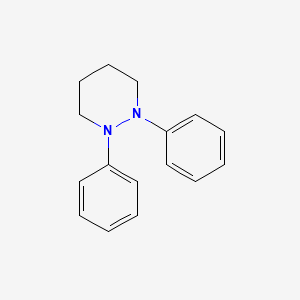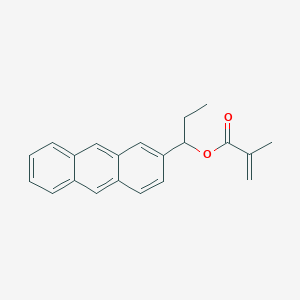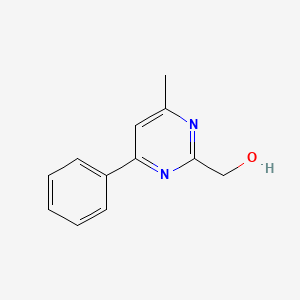
2,7-Dibromo-10-phenylanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dibromo-10-phenylanthracene is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications . The compound features two bromine atoms at the 2 and 7 positions and a phenyl group at the 10 position of the anthracene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-10-phenylanthracene typically involves bromination and subsequent functionalization of the anthracene core. One common method is the bromination of 10-phenylanthracene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2,7-Dibromo-10-phenylanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The anthracene core can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The phenyl group and bromine atoms allow for coupling reactions, such as Suzuki or Sonogashira coupling, to introduce new substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and ligands in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted anthracenes, phenylated derivatives, and other functionalized compounds.
Applications De Recherche Scientifique
2,7-Dibromo-10-phenylanthracene has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential in drug development and as a component in therapeutic agents.
Mécanisme D'action
The mechanism of action of 2,7-Dibromo-10-phenylanthracene involves its interaction with molecular targets through its bromine and phenyl substituents. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions influence its photophysical properties and reactivity, making it suitable for various applications .
Comparaison Avec Des Composés Similaires
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in OLEDs and photon upconversion systems.
9,10-Dimethylanthracene: Exhibits different photophysical properties due to the presence of methyl groups instead of bromine atoms.
2,6-Dibromoanthracene: Similar in structure but lacks the phenyl group, affecting its reactivity and applications.
Uniqueness: 2,7-Dibromo-10-phenylanthracene is unique due to the combination of bromine atoms and a phenyl group, which imparts distinct photophysical properties and reactivity. This makes it a valuable compound for specific applications in materials science and organic electronics .
Propriétés
Numéro CAS |
63722-53-2 |
|---|---|
Formule moléculaire |
C20H12Br2 |
Poids moléculaire |
412.1 g/mol |
Nom IUPAC |
2,7-dibromo-10-phenylanthracene |
InChI |
InChI=1S/C20H12Br2/c21-16-6-8-18-14(11-16)10-15-12-17(22)7-9-19(15)20(18)13-4-2-1-3-5-13/h1-12H |
Clé InChI |
QFXOVRSJWTYLEP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=CC(=CC3=CC4=C2C=CC(=C4)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


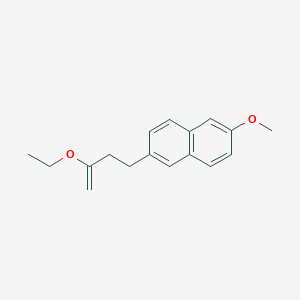
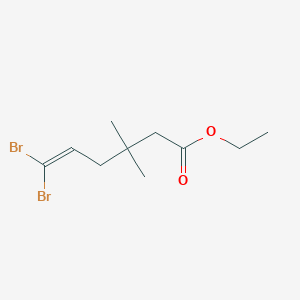
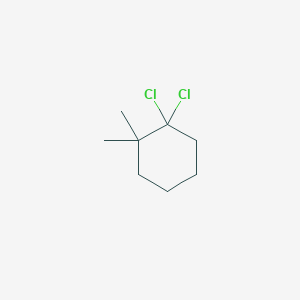
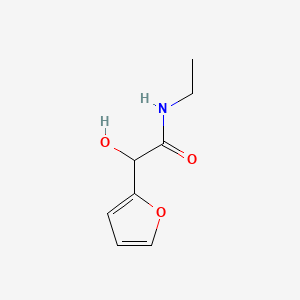

![Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl-](/img/structure/B14500789.png)

